molecular formula C8H6INO4 B1296563 Methyl 4-iodo-3-nitrobenzoate CAS No. 89976-27-2

Methyl 4-iodo-3-nitrobenzoate

Cat. No. B1296563
CAS RN: 89976-27-2
M. Wt: 307.04 g/mol
InChI Key: SCMBIQRYVKITCY-UHFFFAOYSA-N
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Description

Methyl 4-iodo-3-nitrobenzoate is a chemical compound used as a pharmaceutical intermediate . Its molecular formula is C8H6INO4 .


Molecular Structure Analysis

The molecular structure of Methyl 4-iodo-3-nitrobenzoate is represented by the InChI code: 1S/C8H6INO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3 . Its average mass is 307.042 Da and its monoisotopic mass is 306.934143 Da .


Physical And Chemical Properties Analysis

Methyl 4-iodo-3-nitrobenzoate is a light-yellow to brown powder or crystals . It is soluble in DCM 10mg/0.5mL and insoluble in water . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Castro–Stephens Coupling and Ring-Closure : Methyl 4-iodo-3-nitrobenzoate is used in the synthesis of 5-nitroisocoumarins through Castro–Stephens coupling and subsequent ring-closure. This involves the reaction with arylalkynyl copper(I) reagents and Sonogashira couplings, leading to various 2-alkynyl-3-nitrobenzoate esters and their cyclisation products (Woon et al., 2006).

  • Fischer Esterification : The compound is a product of the Fischer esterification reaction, an important process in organic chemistry education and research. This reaction is used to synthesize 4-amino-3-nitrobenzoic acid methyl ester, demonstrating the utility of methyl 4-iodo-3-nitrobenzoate in producing other useful compounds (Kam et al., 2020).

  • Solubility and Thermodynamic Studies : Research on the solubility of similar compounds, such as 3-methyl-4-nitrobenzoic acid, in various organic solvents has been conducted. These studies are crucial for understanding the physical properties and solubility behavior of related compounds (Wu et al., 2016).

Crystallography and Material Sciences

  • Hydrogen-bonded Molecular Structures : Studies on compounds like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate reveal insights into hydrogen-bonded molecular structures, which are essential in crystal engineering and the design of new materials (Portilla et al., 2007).

  • Nonlinear Optical Properties : The structural and optical properties of compounds like 4-methyl-3-nitrobenzoic acid are investigated to understand their potential as nonlinear optical materials. This research is significant in the field of photonics and materials science (Bharathi et al., 2016).

  • Molecular Structure and Vibrational Analysis : Density Functional Theory (DFT) is employed to study the molecular structure and vibrational characteristics of related compounds. Such studies are fundamental in understanding the chemical and physical properties of these materials (Prashanth et al., 2015).

Safety And Hazards

Methyl 4-iodo-3-nitrobenzoate is associated with several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

methyl 4-iodo-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMBIQRYVKITCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50305133
Record name methyl 4-iodo-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50305133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-iodo-3-nitrobenzoate

CAS RN

89976-27-2
Record name 89976-27-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169203
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-iodo-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50305133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-iodobenzoic acid methyl ester (5.24 g, 20.0 mmol) in sulfuric acid was treated with 1.43 mL of concentrated nitric acid in a dropwise fashion at 0° C. After 5 hours at room temperature, the reaction mixture was heated to 40° C. for 1 hour. The resulting orange solution was added to 100 g of ice, treated with 200 mL of ethyl acetate, shaken for 30 minutes, and filtered. The phases were separated and the aqueous layer was extracted with 200 mL of ethyl acetate. The combined organic layers were washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue was passed through a column of silica gel (100% ethyl acetate) to give 2.0 g of 4-iodo-3-nitrobenzoic acid methyl ester as a yellow solid (33% yield).
Quantity
5.24 g
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reactant
Reaction Step One
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1.43 mL
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reactant
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0 (± 1) mol
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solvent
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[Compound]
Name
ice
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100 g
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reactant
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200 mL
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reactant
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Synthesis routes and methods II

Procedure details

55 g (0.19 mol) 4-Iodo-3-nitrobenzoic acid (Compound V), 16.5 g (0.12 mol) potassium carbonate and 550 ml acetonitrile were added into a reaction flask, and started to stir. The mixture was cooled to 0 to 5° C., and 52.9 ml (0.38 mol) triethylamine was added. The temperature was controlled below 10° C., and 71 ml (1.12 mol) iodomethane was added. The mixture was heated to about 40° C. for 8 hours, and concentrated under reduced pressure after completing the reaction until most of the acetonitrile was evaporated. The mixture was then extracted with 500 ml ethyl acetate, washed with water for three times, and the organic layer was dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated to the least amount, and then 300 ml petroleum ether was added, stirred for 30 min, and then filtered. The filter cake was washed with petroleum ether, and dried to obtain methyl 4-iodo-3-nitrobenzoate (Compound IV), about 41.2 g (0.13 mol), yield 71.5%.
Quantity
55 g
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
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Quantity
550 mL
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solvent
Reaction Step One
Quantity
52.9 mL
Type
reactant
Reaction Step Two
Quantity
71 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 4-iodo-3-nitrobenzoic acid (3 g, 10 mmol) in methanol (30 ml) cooled to 0° C., sulfuric acid (3.4 g, 34.6 mmol) is added slowly. The reaction mixture is warmed to room temperature and then refluxed (˜70° C.) for 8 hours. After cooling, the reaction mixture is neutralized with solid NaHCO3 and the salts are filtered. The filtrate is evaporated under reduced pressure. To the residue obtained, water (30 ml) is added and the mixture extracted with MTBE (30 ml×2). The combined organic phase is washed with brine, dried using anhydrous sodium sulfate and filtered. After evaporating the solvent under reduced pressure, 4-iodo-3-nitro-benzoic acid methyl ester is obtained as a yellow solid (2.67 g, 85% yield, 98% HPLC).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
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0 (± 1) mol
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Quantity
30 mL
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Synthesis routes and methods IV

Procedure details

The required starting material, 4-iodo-3-nitrobenzoic acid, can be prepared as described in Tetrahedron, 61, 2005, 10113-10121, or by any other suitable method. The conversion of 4-iodo-3-nitrobenzoic acid to its methyl ester using sulfuric acid and methanol is described in U.S. 2007/0135485 A1 (section [0255], page 30). The method involves reacting a methanolic solution of 4-iodo-3-nitrobenzoic acid with sulfuric acid, neutralizing the acid with sodium bicarbonate, removal of methanol, diluting with water and extracting with diethyl ether, to obtain an oily product, which was subjected to chromatography to get 4-iodo-3-nitro benzoic methyl ester as a solid in 77% yield. Diethyl ether is not a suitable solvent on an industrial scale because of its high inflammability. Also column chromatography for purification in large scale is not desirable. Hence, we have modified the reported procedure. We have found that methyl tert-butyl ether (MTBE) is a better solvent for extraction which gives the product as a solid directly without any need for chromatographic purification (98.5% HPLC) and in high yield (85%).
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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[Compound]
Name
2007/0135485 A1
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

A solution of 4-iodo-3-nitrobenzoic acid (3 g, 10 mmol) in trimethyl orthoacetate (30 ml) is refluxed (˜110° C.) for 15 hours and then solvent is evaporated under reduced pressure. The 4-iodo-3-nitrobenzoic acid methyl ester is obtained as a yellow solid (3.11 g, 99% yield, 97.5% HPLC).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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